Isomer-Specific Neurotoxicity: 1,2,4-TEB vs. 1,3,5-TEB
In a direct head-to-head in vivo study, 1,2,4-triethylbenzene (1,2,4-TEB) demonstrates clear neurotoxicity in rodents, while its isomer 1,3,5-triethylbenzene (1,3,5-TEB) is inactive [1]. This finding is supported by a second study confirming that the neuropathology is exclusive to the 1,2,4-isomer [2].
| Evidence Dimension | In vivo neurotoxic activity (electrophysiological and pathological changes) |
|---|---|
| Target Compound Data | Active: Significant decreases in motor and sensory conduction velocities (MCV, SCV) and action potential amplitudes (AMAP, ASAP) [1]; induction of hind limb weakness and proximal giant neurofilamentous axonopathy [2]. |
| Comparator Or Baseline | Inactive: No significant changes in MCV, SCV, AMAP, or ASAP [1]; no hind limb weakness or neuropathology [2]. Comparator: 1,3,5-triethylbenzene (1,3,5-TEB). |
| Quantified Difference | Qualitative difference (Active vs. Inactive) confirmed in two independent studies across multiple endpoints. |
| Conditions | Study 1: Male Sprague-Dawley rats, oral administration (200 or 400 mg/kg), 4 days/week for 8 weeks [1]. Study 2: Male C57Bl/6 mice, oral gavage (300, 600, or 900 mg/kg/day), 3 days/week for up to 12 weeks [2]. |
Why This Matters
This isomer-specific activity is critical for researchers using 1,2,4-TEB as a tool compound in neurotoxicology models, where 1,3,5-TEB serves as an inactive control.
- [1] Gagnaire, F., Marignac, B., & de Ceaurriz, J. (1993). Triethylbenzene-induced sensorimotor neuropathy in rats. Journal of Applied Toxicology, 13(2), 123-128. View Source
- [2] Tshala-Katumbay, D. D., Palmer, V. S., Lasarev, M. R., Kayton, R. J., Sabri, M. I., & Spencer, P. S. (2006). Monocyclic and dicyclic hydrocarbons: structural requirements for proximal giant axonopathy. Acta Neuropathologica, 112, 317–324. View Source
